1,3-Benzenediamine, 2-chloro-4-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenediamine, 2-chloro-4-fluoro-: is an organic compound with the molecular formula C6H6ClFN2 and a molecular weight of 160.58 g/mol It is a derivative of benzenediamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 2 and 4 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Benzenediamine, 2-chloro-4-fluoro- can be synthesized through various methods. One common approach involves the nitration of 1,3-dichlorobenzene followed by reduction and fluorination steps. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, followed by reduction with tin(II) chloride in hydrochloric acid to yield the corresponding diamine. The final fluorination step can be achieved using a fluorinating agent such as hydrogen fluoride or silver fluoride .
Industrial Production Methods: Industrial production of 1,3-Benzenediamine, 2-chloro-4-fluoro- often involves large-scale nitration and reduction processes, followed by purification steps to obtain the desired product. The use of continuous flow reactors and advanced separation techniques ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Benzenediamine, 2-chloro-4-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Substituted benzenediamines.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenediamine, 2-chloro-4-fluoro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is used in the production of dyes, pigments, and polymers.
Wirkmechanismus
The mechanism of action of 1,3-Benzenediamine, 2-chloro-4-fluoro- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 1,3-Benzenediamine, 4-chloro-
- 1,3-Benzenediamine, 2-chloro-
- 1,3-Benzenediamine, 4-fluoro-
Comparison: 1,3-Benzenediamine, 2-chloro-4-fluoro- is unique due to the presence of both chlorine and fluorine substituents, which impart distinct chemical properties compared to its analogs. The combination of these substituents can enhance the compound’s reactivity and selectivity in various chemical reactions. Additionally, the presence of fluorine can improve the compound’s stability and bioavailability, making it a valuable candidate for pharmaceutical and industrial applications .
Eigenschaften
Molekularformel |
C6H6ClFN2 |
---|---|
Molekulargewicht |
160.58 g/mol |
IUPAC-Name |
2-chloro-4-fluorobenzene-1,3-diamine |
InChI |
InChI=1S/C6H6ClFN2/c7-5-4(9)2-1-3(8)6(5)10/h1-2H,9-10H2 |
InChI-Schlüssel |
RVGVEGCCQGJCGX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1N)Cl)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.